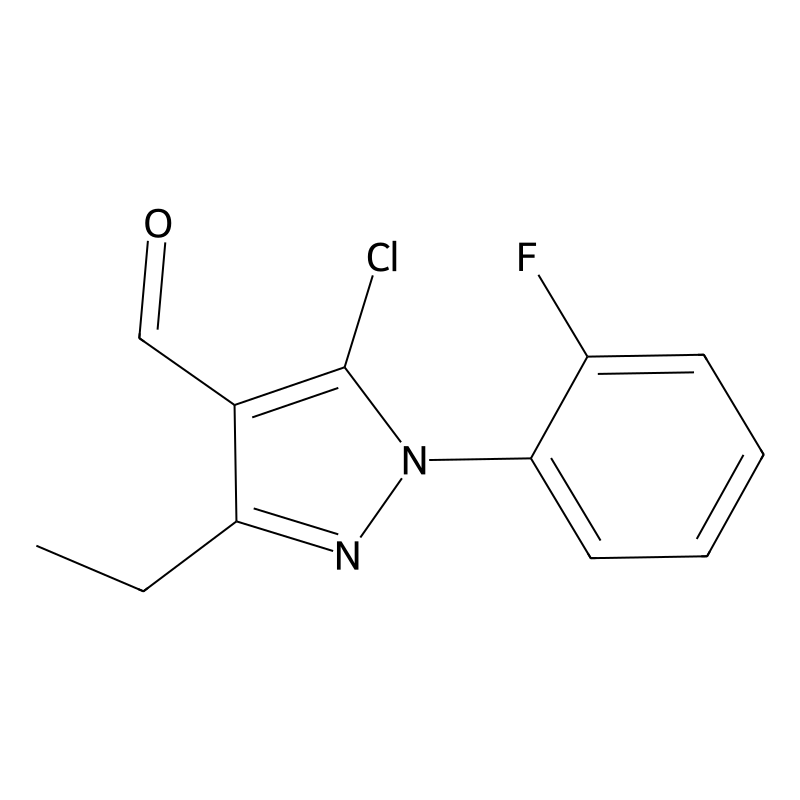

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural similarity: In the absence of specific research on this molecule, we can look for clues from similar molecules. 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which differs only in having a phenyl group instead of a 2-fluorophenyl group, has been described in the scientific literature. This molecule was prepared as part of a series of pyrazole derivatives investigated for their anticonvulsant activity, but it did not show significant activity PubChem, Compound Summary for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: .

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound characterized by its pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound features several functional groups: a chloro group at the 5-position, an ethyl group at the 3-position, and a 2-fluorophenyl substituent at the 1-position, along with an aldehyde group at the 4-position. The unique combination of these substituents contributes to its chemical reactivity and biological properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to a variety of substituted pyrazole derivatives .

Major Products Formed- From Oxidation: 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

- From Reduction: 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.

- From Substitution: Various derivatives depending on the nucleophile used.

The synthesis of 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

- Vilsmeier-Haack Reaction: This method involves treating the appropriate phenylhydrazone with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 4-position of the pyrazole ring.

- Substitution Reactions: Starting from simpler pyrazoles, substitution reactions can introduce ethyl and chloro groups selectively .

Industrial Production

In an industrial setting, continuous flow reactors may be employed to optimize yield and purity. Purification techniques such as recrystallization or chromatography are commonly used to ensure high-quality final products.

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It can be utilized in the development of new drugs due to its potential biological activities.

- Material Science: The compound may also find applications in creating novel materials or agrochemicals .

Interaction studies involving this compound primarily focus on its reactivity with various nucleophiles and electrophiles. The presence of both chloro and ethyl groups allows for diverse substitution patterns, which can lead to compounds with tailored biological activities. Additionally, studies investigating its interactions with biological macromolecules could provide insights into its mechanism of action and therapeutic potential .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 5-Chloro-3-methyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Methyl group instead of ethyl at the 3-position | Variation in steric hindrance may influence reactivity |

| 3-Ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Lacks the chloro group at the 5-position | Potentially different reactivity due to lack of halogen |

| 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Lacks the ethyl group at the 3-position | Changes in solubility and biological activity |

The uniqueness of 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde lies in its combination of substituents, which can significantly affect its chemical behavior and potential applications compared to these similar compounds .